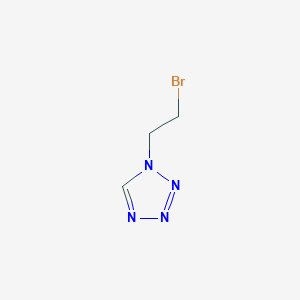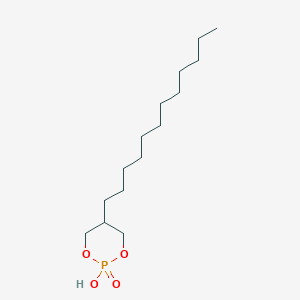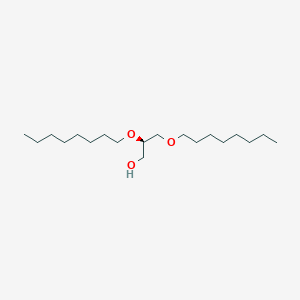![molecular formula C16H19F B12572463 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane CAS No. 185380-33-0](/img/structure/B12572463.png)
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane is a compound that belongs to the bicyclic heptane family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a propan-2-ylidene group attached to a bicyclo[2.2.1]heptane skeleton. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the [4 + 2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and are carried out under controlled temperature and pressure to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high efficiency. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired compound in high purity.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but lacking the fluorophenyl and propan-2-ylidene groups.
2-(4-Chlorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane: A similar compound with a chlorine atom instead of a fluorine atom.
2-(4-Methylphenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane: A compound with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane imparts unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
185380-33-0 |
|---|---|
分子式 |
C16H19F |
分子量 |
230.32 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H19F/c1-10(2)16-12-5-8-14(16)15(9-12)11-3-6-13(17)7-4-11/h3-4,6-7,12,14-15H,5,8-9H2,1-2H3 |
InChI 键 |
KCJRVXWMKUNXSH-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C2CCC1C(C2)C3=CC=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)

![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)

![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
